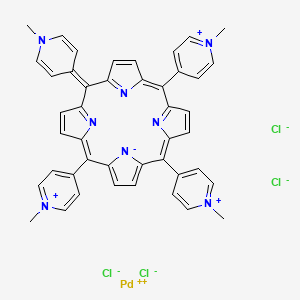

Pd(II)TMPyP tetrachloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H36Cl4N8Pd |

|---|---|

Molecular Weight |

925.0 g/mol |

IUPAC Name |

palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Pd(II)TMPyP Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride (Pd(II)TMPyP tetrachloride). This synthetic metalloporphyrin is a subject of significant interest in biochemical research and drug discovery, particularly for its role as a G-quadruplex stabilizing agent and its potential in photodynamic therapy (PDT).

Compound Overview

This compound is a cationic porphyrin complex with a central palladium ion coordinated by the four nitrogen atoms of the tetramethylpyridylporphine macrocycle. The positive charges on the peripheral pyridinium (B92312) groups confer aqueous solubility, a crucial property for biological applications.

Table 1: General Compound Information

| Property | Value |

|---|---|

| Chemical Name | Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride |

| Molecular Formula | C₄₄H₃₆Cl₄N₈Pd |

| Molecular Weight | 925.04 g/mol [1] |

| CAS Number | 110314-07-3[2] |

| Appearance | Solid |

| Solubility | Water, Polar Organic Solvents |

Synthesis of this compound

The synthesis of this compound involves the metallation of the free-base porphyrin, meso-tetra(N-methyl-4-pyridyl)porphine, with a palladium(II) salt. A common and effective method is the solution-phase reaction in a high-boiling point solvent.

Experimental Protocol: Solution-Phase Synthesis

This protocol is based on established methods for the synthesis of metalloporphyrins.

Materials:

-

meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride (H₂TMPyP)

-

Palladium(II) chloride (PdCl₂)

-

Benzonitrile (B105546) (PhCN)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride in benzonitrile.

-

Add an excess of palladium(II) chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

After the reaction is complete (indicated by the disappearance of the free-base porphyrin spectrum), allow the mixture to cool to room temperature.

-

Remove the benzonitrile solvent under reduced pressure.

-

The crude product is then purified. This can be achieved by recrystallization. Dissolve the solid in a minimal amount of hot methanol and precipitate by the addition of diethyl ether.

-

Collect the purified this compound crystals by filtration, wash with diethyl ether, and dry under vacuum.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins and their metal complexes. The electronic absorption spectrum of this compound is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The insertion of palladium into the porphyrin core causes a characteristic shift in these bands compared to the free-base porphyrin.

Table 2: UV-Visible Spectral Data

| Band | Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| Soret Band | ~424 nm | Not explicitly found in search results |

| Q-Bands | ~500-700 nm | Not explicitly found in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak would correspond to the cationic porphyrin complex, with the counter-ions not typically observed.

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

|---|

| Electrospray Ionization (ESI-MS) | [C₄₄H₃₆N₈Pd]⁴⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to assess purity.

Table 4: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 57.12 | Not available |

| Hydrogen (H) | 3.92 | Not available |

| Nitrogen (N) | 12.11 | Not available |

Biological Activity and Signaling Pathways

This compound has garnered attention for its interaction with DNA, particularly its ability to bind to and stabilize G-quadruplex structures.[4] These non-canonical DNA secondary structures are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.

Interaction with G-Quadruplex DNA

The planar structure of the porphyrin core allows it to interact with the G-quartets of the G-quadruplex through π-π stacking interactions. This binding stabilizes the G-quadruplex structure, which can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and down-regulate the expression of oncogenes.[4]

Diagram 2: G-Quadruplex Stabilization Pathway

References

- 1. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | C44H36Cl4N8Pd | CID 15494015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]

- 3. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Pd(II)TMPyP Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of Palladium(II) meso-tetrakis(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of photochemistry, photobiology, and the development of photosensitizers for therapeutic applications, particularly in photodynamic therapy (PDT).

Core Photophysical and Photochemical Data

The photophysical and photochemical parameters of this compound are critical for understanding its mechanism of action as a photosensitizer. The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties of this compound in Aqueous Solution

| Parameter | Value | Experimental Conditions |

| Absorption Maxima (λ_abs_) | ||

| Soret Band | ~420 nm[1] | Aqueous solution |

| Q-Bands | ~525 nm, ~557 nm | Aqueous solution |

| Molar Extinction Coefficient (ε) | ||

| Soret Band | ~194,984 M⁻¹cm⁻¹ (for para-TMPyP)[1] | Aqueous solution |

| Emission Maxima (λ_em_) | ||

| Fluorescence | ~650 nm, ~710 nm | Aqueous solution |

| Phosphorescence | ~700 nm | Aqueous solution, Room Temperature |

| Quantum Yields | ||

| Fluorescence (Φ_f) | Low (typical for Pd porphyrins) | Aqueous solution |

| Phosphorescence (Φ_p_) | Moderate to High | Deoxygenated aqueous solution |

| Lifetime (τ) | ||

| Phosphorescence (τ_p_) | Microsecond (µs) range[2] | Deoxygenated solution |

Table 2: Photochemical Properties of this compound

| Parameter | Value | Experimental Conditions |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.34 (for a similar Pd-porphyrin in DMF)[3] | Air-saturated solution |

| Primary Mechanism of Action | Type II Photoreaction (Singlet Oxygen Generation) | Aerobic conditions |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of photosensitizers. The following sections outline the experimental protocols for determining the key photophysical and photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol is used to determine the absorption maxima and molar extinction coefficients of this compound.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of approximately 1 mM. Protect the solution from light.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the concentration range of 1-10 µM.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 350-700 nm. Use high-purity water as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectrum for each dilution.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max_) for the Soret and Q-bands.

-

To determine the molar extinction coefficient (ε), plot the absorbance at the Soret band maximum against the concentration of the dilutions.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence and Phosphorescence Spectroscopy

This protocol measures the emission spectra, and with appropriate standards, the fluorescence and phosphorescence quantum yields.

Materials:

-

This compound solution (as prepared for UV-Vis)

-

Fluorescence spectrophotometer with a pulsed laser or lamp source and a time-gated detector for phosphorescence measurements.

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for fluorescence, or a well-characterized phosphorescent standard).

-

High-purity water.

-

Nitrogen or argon gas for deoxygenation (for phosphorescence).

Procedure:

-

Fluorescence Measurement:

-

Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength in a quartz cuvette.

-

Record the fluorescence emission spectrum by exciting at the Soret band maximum (~420 nm).

-

To determine the fluorescence quantum yield (Φ_f_), measure the integrated fluorescence intensity of the sample and a standard of known quantum yield under identical experimental conditions (excitation wavelength, slit widths). The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Phosphorescence Measurement:

-

Deoxygenate the sample solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to minimize quenching of the triplet state by molecular oxygen.

-

Using a spectrophotometer capable of time-resolved measurements, excite the sample with a pulsed light source at the Soret band maximum.

-

Record the time-gated emission spectrum to isolate the long-lived phosphorescence from the short-lived fluorescence.

-

The phosphorescence lifetime (τ_p_) can be determined by fitting the decay of the phosphorescence intensity over time to an exponential function.

-

The phosphorescence quantum yield (Φ_p_) can be determined similarly to the fluorescence quantum yield, using a suitable phosphorescent standard and ensuring deoxygenated conditions for both sample and standard.

-

Singlet Oxygen Quantum Yield Determination

The generation of singlet oxygen is a key indicator of a photosensitizer's efficacy in Type II PDT. The following protocol uses the chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).

Materials:

-

This compound

-

1,3-Diphenylisobenzofuran (DPBF)

-

A suitable solvent in which both are soluble (e.g., Dimethylformamide - DMF, or an aqueous micellar solution)[3]

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)[4]

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for irradiation (e.g., a laser or a lamp with a monochromator)

Procedure:

-

Solution Preparation:

-

Prepare a solution containing both this compound (absorbance ~0.1 at the irradiation wavelength) and DPBF (~50 µM).

-

Prepare a similar solution with the reference photosensitizer.

-

-

Irradiation and Monitoring:

-

Irradiate the sample solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., a Q-band of the porphyrin).

-

At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~410-415 nm)[3].

-

-

Data Analysis:

-

Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield (Φ_Δ_) is calculated using the following equation: Φ_Δ_(sample) = Φ_Δ_(std) * (k_sample / k_std) * (I_abs(std) / I_abs(sample)) where k is the rate constant (slope of the ln(A) vs. time plot) and I_abs is the rate of light absorption by the photosensitizer.

-

Mechanism of Action in Photodynamic Therapy

The primary mechanism of action for this compound in photodynamic therapy is the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon activation with light of a specific wavelength. This process, known as a Type II photoreaction, leads to oxidative stress and subsequent cell death.

Cellular Uptake and Localization

Cationic porphyrins like this compound are known to accumulate in tumor cells, a process driven by the negative mitochondrial and plasma membrane potentials of cancer cells. The specific subcellular localization of the photosensitizer is a critical determinant of the subsequent cell death pathways.

Signaling Pathways and Experimental Workflows

Upon light activation, the generated singlet oxygen can induce both apoptosis and necrosis in cancer cells. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.

Caption: PDT Signaling Pathway of Pd(II)TMPyP.

The photodynamic action of this compound can initiate apoptosis through at least two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: The oxidative stress induced by singlet oxygen can lead to the upregulation of Fas ligand (FasL) on the cell surface. Binding of FasL to its receptor, Fas, triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8. Activated caspase-8 then activates downstream executioner caspases, such as caspase-3, culminating in apoptosis.[5][6]

-

Intrinsic Pathway: Direct damage to mitochondria by singlet oxygen can lead to the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates caspase-3, leading to the execution of the apoptotic program.

In cases of severe cellular damage or high light doses, cell death may occur through necrosis, a less controlled process characterized by cell swelling and lysis.[7]

Caption: Experimental Workflow for Pd(II)TMPyP Characterization.

This guide provides a foundational understanding of the photophysical and photochemical properties of this compound. Further research is encouraged to explore its full potential in various therapeutic and technological applications.

References

- 1. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 | Semantic Scholar [semanticscholar.org]

- 3. ias.ac.in [ias.ac.in]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fas ligand and TRAIL augment the effect of photodynamic therapy on the induction of apoptosis in JURKAT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]

In-Depth Technical Guide: UV-Vis Absorption Spectrum of Pd(II)TMPyP Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP. This document details the spectroscopic properties, experimental protocols for synthesis and analysis, and the mechanistic role of this compound in photodynamic therapy (PDT).

Core Spectroscopic Properties

The UV-Vis absorption spectrum of a porphyrin derivative like Pd(II)TMPyP is characterized by two main features: an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region. The insertion of a palladium(II) ion into the porphyrin macrocycle significantly influences its electronic structure and, consequently, its absorption spectrum.

Upon metallation with palladium(II), the Soret band of the free-base porphyrin, typically found around 418 nm, experiences a bathochromic (red) shift to approximately 424 nm for Pd(II)TMPyP.[1] Another source indicates a Soret maximum at 417 nm.[2] This shift is a key indicator of successful metal insertion into the porphyrin core.

Quantitative Absorption Data

The following table summarizes the key quantitative data for the UV-Vis absorption spectrum of Pd(II)TMPyP in an aqueous solution. Porphyrin spectra are known for a very intense Soret band and less intense Q-bands.

| Spectral Band | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| Soret Band | 417 - 424 nm | Specific value not available in search results |

| Q-Bands | Not available | Not available |

Note: While specific molar extinction coefficients for Pd(II)TMPyP were not explicitly found in the provided search results, porphyrins typically exhibit Soret band molar absorptivity in the range of 10^5 M⁻¹cm⁻¹.

Experimental Protocols

Synthesis of Pd(II)TMPyP Tetrachloride

The synthesis of Pd(II)TMPyP is a multi-step process involving the creation of the free-base porphyrin, insertion of the palladium metal ion, and subsequent quaternization of the pyridyl groups to ensure water solubility.

Step 1: Synthesis of meso-Tetra(4-pyridyl)porphyrin (H₂T4PyP)

A common method for the synthesis of the free-base porphyrin is the Lindsey synthesis.

-

Reactants : Pyrrole (B145914) and pyridine-4-carboxaldehyde.

-

Solvent : Dichloromethane or chloroform.

-

Catalyst : A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

-

Procedure :

-

Equimolar amounts of pyrrole and pyridine-4-carboxaldehyde are dissolved in the chosen halogenated solvent.

-

The catalyst is added, and the mixture is stirred at room temperature for several hours.

-

The reaction is quenched, and the porphyrinogen (B1241876) is oxidized to the porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

-

The crude product is purified by column chromatography.

-

Step 2: Palladium(II) Insertion

-

Reactants : H₂T4PyP and a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂).

-

Solvent : A high-boiling point solvent like dimethylformamide (DMF).

-

Procedure :

-

H₂T4PyP is dissolved in DMF.

-

An excess of Pd(OAc)₂ is added to the solution.

-

The mixture is heated to reflux for several hours.

-

The completion of the reaction is monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

The product, Pd(II)T4PyP, is isolated by precipitation and purified.

-

Step 3: Quaternization and Anion Exchange

-

Reactants : Pd(II)T4PyP and a methylating agent, such as methyl iodide (CH₃I).

-

Procedure :

-

Pd(II)T4PyP is dissolved in a suitable solvent like DMF.

-

A large excess of methyl iodide is added.

-

The mixture is heated to ensure complete quaternization of all four pyridyl nitrogens.

-

The initial product will have iodide counter-ions. To obtain the tetrachloride salt, an anion exchange step is performed, for example, by using an ion-exchange resin or by dialysis against a solution of sodium chloride.

-

UV-Vis Spectroscopic Analysis

The following protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of Pd(II)TMPyP.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Solvent : Deionized water or a suitable buffer solution (e.g., phosphate-buffered saline, PBS) to maintain a constant pH.

-

Procedure :

-

Prepare a stock solution of Pd(II)TMPyP of a known concentration in the chosen solvent. Porphyrin solutions are typically in the micromolar (µM) range for spectral measurements due to their high molar absorptivity.

-

Use quartz cuvettes with a defined path length (typically 1 cm).

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the absorption spectrum of the Pd(II)TMPyP solution over a wavelength range that covers both the Soret and Q-bands (e.g., 350-700 nm).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Role in Photodynamic Therapy (PDT) Signaling

Pd(II)TMPyP is investigated for its potential as a photosensitizer in photodynamic therapy (PDT), a non-invasive treatment modality for cancer and other diseases. The core principle of PDT is the light-induced generation of cytotoxic reactive oxygen species (ROS) in the target tissue.

Mechanism of Action

The mechanism of PDT using a metalloporphyrin like Pd(II)TMPyP can be summarized in the following steps, which are also depicted in the signaling pathway diagram below.

-

Administration and Localization : The photosensitizer, Pd(II)TMPyP, is administered systemically or locally and preferentially accumulates in the target tissue, such as a tumor.

-

Photoexcitation : The photosensitizer in its ground state (S₀) absorbs light of a specific wavelength, corresponding to one of its absorption bands (typically the Soret or a Q-band). This elevates the photosensitizer to an excited singlet state (S₁).

-

Intersystem Crossing : The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁). The heavy palladium atom in Pd(II)TMPyP enhances the efficiency of this process.

-

Energy Transfer (Type II Reaction) : The photosensitizer in its triplet state can transfer its energy to molecular oxygen (³O₂), which is naturally present in tissues in its triplet ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

-

Electron Transfer (Type I Reaction) : Alternatively, the triplet-state photosensitizer can react directly with biological substrates through electron transfer, generating other reactive oxygen species such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).

-

Cellular Damage and Death : The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.

Signaling Pathway Diagram

Caption: PDT mechanism of Pd(II)TMPyP.

Conclusion

This compound is a water-soluble metalloporphyrin with distinct UV-Vis absorption characteristics, most notably a strong Soret band around 417-424 nm. Its synthesis is a well-defined, multi-step process, and its spectroscopic properties can be readily analyzed using standard laboratory equipment. The primary application of interest for this compound is in photodynamic therapy, where its favorable photophysical properties, enhanced by the presence of the palladium ion, allow for the efficient generation of cytotoxic reactive oxygen species upon light activation. This technical guide provides a foundational understanding for researchers and professionals working with this and similar compounds in the fields of medicine, chemistry, and materials science.

References

The Dual Luminescence of Pd(II)TMPyP Tetrachloride: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence and phosphorescence characteristics of Palladium(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride (Pd(II)TMPyP tetrachloride). This synthetic palladium(II) porphyrin has garnered significant interest due to its unique photophysical properties, which are pivotal for applications ranging from photodynamic therapy (PDT) to advanced bio-sensing. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying photophysical processes and experimental workflows.

Photophysical Profile of Pd(II) Porphyrins

Palladium(II) porphyrins are renowned for their distinct photophysical behavior, which is dominated by the heavy-atom effect of the central palladium ion. This effect significantly influences the fate of the excited states upon photoexcitation.

Upon absorption of light, the porphyrin molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). For typical free-base porphyrins, de-excitation can occur through fluorescence (a spin-allowed transition from S₁ to S₀) or intersystem crossing (ISC) to a triplet state (T₁). However, the presence of the heavy palladium atom dramatically enhances the rate of intersystem crossing.

Consequently, palladium(II) porphyrins, including Pd(II)TMPyP, exhibit very weak fluorescence, with fluorescence quantum yields (ΦFl) on the order of 10⁻⁴.[1] Instead, the excited singlet state population is efficiently funneled to the triplet state, resulting in an intersystem crossing quantum yield (ΦISC) approaching unity.[1] This highly populated triplet state is the origin of the strong phosphorescence observed from these molecules and is also responsible for their ability to generate singlet oxygen, a key cytotoxic agent in photodynamic therapy. The triplet state is efficiently quenched by molecular oxygen, leading to the formation of singlet molecular oxygen with a high quantum yield (ΦΔ) of approximately 0.85.[1]

This compound is particularly noteworthy as it emits both fluorescence and phosphorescence at room temperature, a characteristic that is sensitive to its environment.[2]

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters for this compound and related palladium porphyrins. It is important to note that these values can be influenced by the solvent, pH, concentration, and the presence of quenchers or binding partners.

| Parameter | Value | Conditions | Reference |

| Fluorescence Quantum Yield (ΦFl) | ~10⁻⁴ | General for Pd(II) porphyrins | [1] |

| Intersystem Crossing Quantum Yield (ΦISC) | Nearly 1 | General for Pd(II) porphyrins | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.85 | General for Pd(II) porphyrins | [1] |

| Excitation Maximum (SS-RTP) | 421 nm | Solid Substrate Room Temperature | [3] |

| Emission Maximum (SS-RTP) | 675 nm | Solid Substrate Room Temperature | [3] |

| Phosphorescence Emission Maximum | 700 nm | In the presence of DNA | [2] |

Experimental Protocols

Accurate characterization of the fluorescence and phosphorescence of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Sample Preparation

-

Solvent Selection: Due to its tetrachloride salt form, Pd(II)TMPyP is water-soluble. For studies in aqueous media, use a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5) with a defined ionic strength (e.g., 0.1 M NaCl) to ensure reproducibility and control over aggregation.[2] For studies in organic solvents, ensure the solvent is of spectroscopic grade.

-

Concentration: Prepare a stock solution of this compound. For absorption measurements, concentrations are typically in the micromolar range (1-10 µM). For fluorescence and phosphorescence measurements, lower concentrations (sub-micromolar to a few micromolars) are used to avoid inner filter effects and aggregation-induced quenching.

-

Deoxygenation: For phosphorescence measurements, it is crucial to remove dissolved oxygen, a potent quencher of the triplet state. This can be achieved by bubbling the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to and during the measurement.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with a cuvette containing the solvent/buffer.

-

Measure the absorption spectrum of the Pd(II)TMPyP solution in a quartz cuvette (typically 1 cm path length) over a wavelength range of approximately 350-700 nm.

-

Identify the Soret (B) band (around 420 nm) and the Q-bands (in the 500-650 nm region).

-

Steady-State Fluorescence and Phosphorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a high-intensity xenon arc lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a shutter on the excitation source to allow for time-gated measurements.[4]

-

Fluorescence Measurement:

-

Set the excitation wavelength to a value in the Soret band (e.g., 421 nm).

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 430-800 nm).

-

The detector should be positioned at a 90° angle to the excitation beam to minimize scattered light.[5]

-

-

Phosphorescence Measurement:

-

Use a deoxygenated sample.

-

Employ the instrument's phosphorescence mode, which utilizes a shutter or pulsed source to collect the emission after the excitation light is blocked. This time delay allows the short-lived fluorescence to decay, isolating the long-lived phosphorescence.[4]

-

Set the excitation wavelength as for fluorescence.

-

Scan the emission monochromator over the expected phosphorescence range (e.g., 650-850 nm). The phosphorescence of Pd(II)TMPyP has been observed at around 700 nm.[2]

-

Solid-Substrate Room Temperature Phosphorescence (SS-RTP)

-

Substrate Preparation: Spot a small volume of the Pd(II)TMPyP solution onto a solid substrate, such as filter paper. The presence of an inorganic salt like Ca(NO₃)₂ can enhance the phosphorescence signal.[3]

-

Drying: Dry the substrate under controlled conditions (e.g., under a heat lamp or in an oven) to remove the solvent.[3]

-

Measurement: Place the solid sample in the spectrofluorometer's solid sample holder and measure the phosphorescence spectrum as described above.

Quantum Yield Determination

-

Relative Quantum Yield Measurement: The fluorescence or phosphorescence quantum yield can be determined relative to a standard with a known quantum yield.

-

Procedure:

-

Measure the absorption and emission spectra of both the sample (Pd(II)TMPyP) and the standard under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

The quantum yield (Φ) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

-

Visualizing Photophysical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Jablonski diagram for Pd(II) porphyrins.

Caption: Workflow for photophysical characterization.

Caption: Effect of DNA intercalation on phosphorescence.

Conclusion

The photophysical properties of this compound are characterized by a dominant triplet state population, leading to strong phosphorescence and efficient singlet oxygen generation, with very weak fluorescence. These characteristics are highly sensitive to the molecular environment, a feature that can be exploited in the design of responsive probes and therapeutic agents. The experimental protocols and data presented in this guide provide a framework for the rigorous investigation and application of this versatile metalloporphyrin. Researchers and drug development professionals can leverage this information to advance the use of Pd(II)TMPyP in their respective fields.

References

Unveiling the Photodynamic Potential: A Technical Guide to the Singlet Oxygen Quantum Yield of Pd(II)TMPyP Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride), a photosensitizer of significant interest in the field of photodynamic therapy (PDT). A thorough understanding of its efficiency in generating singlet oxygen is paramount for the development of novel anticancer treatments and other photochemotherapeutic applications. This document summarizes the available quantitative data, details the experimental protocols for its measurement, and visualizes the underlying mechanisms.

Core Concept: Singlet Oxygen Generation

Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to produce cytotoxic reactive oxygen species (ROS). The primary and most significant of these is singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen. The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer for PDT applications.

The introduction of a heavy metal ion, such as palladium(II), into the porphyrin macrocycle is a common strategy to enhance the generation of singlet oxygen. The heavy atom effect promotes intersystem crossing from the excited singlet state to the triplet state of the photosensitizer, which is a crucial step for energy transfer to molecular oxygen.

Quantitative Data on Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield of this compound has been a subject of scientific investigation. The available data, along with that of its metal-free precursor for comparison, is summarized below.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |

| This compound | 0.65 | Aqueous solution, irradiation at 420 nm[1] |

| meso-tetra(4-N-methylpyridyl)porphine (TMPyP) | ~0.70 | Aqueous solution |

The data indicates that the insertion of palladium(II) into the TMPyP macrocycle results in a high singlet oxygen quantum yield, making it a potent photosensitizer. The value is comparable to that of the metal-free porphyrin, suggesting that while the heavy atom effect enhances intersystem crossing, other deactivation pathways may also be influenced.

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield is a critical experimental procedure in the evaluation of photosensitizers. Two primary methods are commonly employed:

Chemical Quenching Method

This indirect method relies on the chemical reaction of singlet oxygen with a specific probe molecule, leading to a measurable change in the probe's concentration. A widely used probe is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly oxidized by singlet oxygen, causing a decrease in its characteristic absorbance.

Detailed Methodology:

-

Solution Preparation: A solution containing the photosensitizer (e.g., this compound) and the singlet oxygen probe (e.g., DPBF) in an appropriate solvent (e.g., air-saturated dimethylformamide or an aqueous buffer) is prepared. The concentrations are chosen to ensure sufficient light absorption by the photosensitizer and a measurable change in the probe's absorbance over time.

-

Reference Standard: A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent is used for comparison (e.g., methylene (B1212753) blue, rose bengal).

-

Irradiation: The sample and reference solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs strongly. The light intensity and irradiation time are carefully controlled.

-

Spectroscopic Monitoring: The absorbance of the singlet oxygen probe is monitored at its maximum absorption wavelength at regular intervals during irradiation using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of decrease in the probe's absorbance is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the rates of probe degradation for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

-

Direct Phosphorescence Detection

This method involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state (³Σg⁻). This emission is centered at approximately 1270 nm.

Detailed Methodology:

-

Instrumentation: A highly sensitive experimental setup is required, typically consisting of a pulsed laser for excitation, a monochromator to select the emission wavelength, and a near-infrared detector (e.g., a liquid nitrogen-cooled germanium detector or a photomultiplier tube sensitive in the NIR region).

-

Sample Excitation: The photosensitizer solution is excited with short laser pulses.

-

Phosphorescence Detection: The time-resolved phosphorescence signal at 1270 nm is recorded.

-

Data Analysis: The intensity of the phosphorescence signal is directly proportional to the amount of singlet oxygen generated. The quantum yield is determined by comparing the signal intensity of the sample to that of a reference standard with a known ΦΔ under identical experimental conditions.

Visualizing the Mechanism of Action

The generation of singlet oxygen by this compound and its subsequent role in photodynamic therapy can be visualized through the following diagrams.

Conclusion

This compound stands out as a highly efficient photosensitizer with a singlet oxygen quantum yield of 0.65. This characteristic, coupled with its water solubility, makes it a compelling candidate for further investigation and development in photodynamic therapy. The experimental protocols detailed herein provide a framework for the accurate and reproducible determination of this critical parameter, ensuring a solid foundation for preclinical and clinical studies. The visualized mechanisms offer a clear understanding of the fundamental processes at play, from photon absorption to cellular demise, which is essential for the rational design of next-generation photosensitizers and the optimization of PDT protocols.

References

An In-depth Technical Guide to Pd(II)TMPyP Tetrachloride: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride), a significant compound in biochemical and pharmaceutical research. This document details its physicochemical properties, experimental protocols for its characterization and application, and its role in innovative therapeutic strategies.

Core Properties of this compound

This compound is a synthetic metalloporphyrin that has garnered considerable interest for its potential applications in photodynamic therapy (PDT) and as a G-quadruplex DNA stabilizing agent. Its unique structure, featuring a central palladium ion coordinated to a tetrapyrrole macrocycle with peripheral cationic N-methylpyridyl groups, underpins its biological activity.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C44H36Cl4N8Pd |

| Molecular Weight | 925.04 g/mol |

| CAS Number | 110314-07-3 |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are crucial for reproducible research. The following protocols are synthesized from established methodologies for similar palladium-porphyrin complexes.

1. Synthesis of this compound

This protocol describes a general method for the metallation of a porphyrin ligand with a palladium salt.

-

Materials: 5,10,15,20-Tetrakis(4-N-methylpyridyl)porphyrin tetrachloride (H2TMPyP), Palladium(II) chloride (PdCl2), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve H2TMPyP in DMF in a round-bottom flask.

-

Add an excess of PdCl2 to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band.

-

After cooling to room temperature, filter the solution to remove any unreacted PdCl2.

-

Evaporate the DMF under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

2. Characterization of this compound

-

UV-Vis Spectroscopy: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., water or DMSO) and record the absorption spectrum. The characteristic Soret and Q-bands will confirm the porphyrin structure and the palladium insertion.

-

Mass Spectrometry: Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the compound.

-

NMR Spectroscopy: 1H NMR spectroscopy can be used to characterize the structure of the porphyrin macrocycle and confirm the absence of the inner N-H protons of the free-base porphyrin, indicating successful metallation.

3. Investigation of DNA Interaction (G-Quadruplex Stabilization)

This protocol outlines the use of Fluorescence Resonance Energy Transfer (FRET) melting assays to assess the stabilizing effect of Pd(II)TMPyP on G-quadruplex DNA.[1][2]

-

Materials: Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21D), this compound, appropriate buffer (e.g., potassium phosphate (B84403) buffer).

-

Procedure:

-

Prepare solutions of the fluorescently labeled oligonucleotide and Pd(II)TMPyP in the buffer.

-

In a multi-well plate, mix the oligonucleotide with varying concentrations of Pd(II)TMPyP.

-

Use a real-time PCR machine or a dedicated fluorescence plate reader with temperature control to monitor the fluorescence of the labeled oligonucleotide as the temperature is gradually increased.

-

The melting temperature (Tm) is determined by the midpoint of the fluorescence transition. An increase in Tm in the presence of Pd(II)TMPyP indicates stabilization of the G-quadruplex structure.

-

Applications in Photodynamic Therapy

This compound is investigated as a photosensitizer in PDT. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.[3][4] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen.

Experimental Workflow for In Vitro Photodynamic Therapy

Caption: Workflow for evaluating the in vitro photodynamic efficacy of Pd(II)TMPyP.

Interaction with G-Quadruplex DNA

Pd(II)TMPyP has been shown to interact with and stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoters.[1][2][5] This interaction is primarily through π-π stacking between the porphyrin macrocycle and the G-tetrads of the quadruplex. The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and downregulate the expression of oncogenes.

Logical Relationship of G-Quadruplex Interaction and Anticancer Effect

Caption: Mechanism of anticancer activity via G-quadruplex stabilization by Pd(II)TMPyP.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 110314-07-3: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols associated with CAS number 110314-07-3, scientifically known as Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride. This synthetic palladium-porphyrin complex has garnered significant interest for its applications in photodynamic therapy (PDT) and as a biochemical reagent.

Core Properties and Data

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride, often abbreviated as Pd(II)TMPyP, is a water-soluble, synthetic porphyrin. The central palladium ion and the four cationic N-methyl-4-pyridyl substituents at the meso positions of the porphyrin ring are key to its physicochemical and biological properties.

Physicochemical Data

A summary of the key quantitative data for Pd(II)TMPyP is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 110314-07-3 | Santa Cruz Biotechnology, BoronPharm, MedChemExpress, Benchchem, Sigma-Aldrich |

| Molecular Formula | C₄₄H₃₆Cl₄N₈Pd | Santa Cruz Biotechnology, BoronPharm, MedChemExpress, Benchchem, Sigma-Aldrich |

| Molecular Weight | ~925.04 g/mol | Santa Cruz Biotechnology, MedChemExpress, Benchchem |

| Physical State | Solid | TargetMol |

| Appearance | Crystalline solid | Strem Chemicals |

| Solubility | Water-soluble | Benchchem |

| UV-Vis Absorption (Soret Band) | ~424 nm | Benchchem |

Structural Information

The chemical structure of Pd(II)TMPyP features a porphyrin macrocycle with a central palladium (II) ion. The four meso positions are substituted with N-methyl-4-pyridyl groups, which confer a positive charge and enhance water solubility.

Synthesis and Manufacturing

The synthesis of Pd(II)TMPyP is a multi-step process that involves the formation of the porphyrin macrocycle, followed by metallation and quaternization of the pyridyl groups.

Synthesis of the Porphyrin Precursor

The initial step is the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphine (H₂T4PyP). This is typically achieved through the condensation of pyrrole (B145914) and 4-pyridinecarboxaldehyde (B46228) in a high-boiling solvent like propionic acid.

Experimental Protocol: Synthesis of meso-tetra(4-pyridyl)porphine (H₂T4PyP)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyrrole (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) in propionic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, typically several hours.

-

Purification: After cooling, the reaction mixture is neutralized, and the crude porphyrin product is collected by filtration. Purification is achieved by column chromatography on silica (B1680970) gel.

Metallation with Palladium(II)

The insertion of the palladium(II) ion into the porphyrin core is the next critical step.

Experimental Protocol: Palladium(II) Insertion

-

Reaction Setup: Dissolve the synthesized H₂T4PyP in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add a solution of palladium(II) acetate (B1210297) (Pd(OAc)₂) in a chlorinated solvent like chloroform.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (observing a shift in the Soret band).

-

Work-up: The product is precipitated, filtered, and washed to remove unreacted starting materials.

Quaternization of Pyridyl Groups

The final step involves the methylation of the nitrogen atoms on the pyridyl rings to introduce a positive charge and enhance water solubility.

Experimental Protocol: N-Methylation

-

Reaction Setup: Dissolve the palladium(II)-porphyrin complex in anhydrous DMF.

-

Reagent Addition: Add an excess of a methylating agent, such as methyl iodide (CH₃I).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature for an extended period (e.g., 48 hours) under an inert atmosphere.

-

Purification: The final product, Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine, is purified, often involving dialysis to exchange the counter-ion to chloride.

Suppliers of Key Reagents

| Reagent | Potential Suppliers |

| Pyrrole | Sigma-Aldrich, Fisher Scientific, Sinofi Ingredients, CheMondis, KANTO CHEMICAL CO.,INC. |

| 4-Pyridinecarboxaldehyde | Sigma-Aldrich, TCI America, Simson Pharma Limited, SGT Life Sciences |

| Methyl Iodide | Sigma-Aldrich, Spectrum Chemical, Samrat Pharmachem Limited, Metoree |

| Palladium(II) Acetate | Sigma-Aldrich, Santa Cruz Biotechnology, Wego Chemical Group, Strem Chemicals |

Mechanism of Action in Photodynamic Therapy (PDT)

Pd(II)TMPyP is a potent photosensitizer. Its mechanism of action in PDT is centered on the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.

Upon irradiation, the Pd(II)TMPyP molecule absorbs light energy and transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions (Type I mechanism) to produce other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. These ROS are non-specific and highly cytotoxic, causing damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death through apoptosis or necrosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Pd(II)TMPyP, particularly in the context of its evaluation as a PDT agent.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., A375 or B16-F10 melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Pd(II)TMPyP for a predetermined incubation period. Include control groups (untreated cells, cells treated with vehicle only).

-

Photodynamic Treatment: Expose the cells to a light source of an appropriate wavelength and dose to activate the photosensitizer. Keep a set of plates in the dark as a control for dark toxicity.

-

MTT Addition: After PDT, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Detection of Intracellular ROS using CM-H2DCFDA

CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS, allowing for their detection and quantification.

Protocol: Intracellular ROS Detection

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

-

Loading with CM-H2DCFDA: Wash the cells with a buffered saline solution (e.g., PBS) and then incubate them with a working solution of CM-H2DCFDA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.

-

Washing: Remove the loading solution and wash the cells to remove any excess probe.

-

Treatment and PDT: Treat the cells with Pd(II)TMPyP and expose them to light as described for the MTT assay.

-

Fluorescence Measurement: Immediately after PDT, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~495/525 nm).

-

Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Suppliers

A list of potential suppliers for Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride (CAS 110314-07-3) is provided below. It is recommended to contact the suppliers directly for the most up-to-date product information and availability.

-

Santa Cruz Biotechnology, Inc.

-

BoronPharm

-

MedChemExpress

-

Benchchem

-

Sigma-Aldrich (Merck)

-

TargetMol

-

Frontier Specialty Chemicals

-

A. B. Enterprises

-

Warshel Chemical Ltd.

-

BLDpharm

-

Chemicalbook

Conclusion

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a valuable tool for researchers in the fields of photodynamic therapy and biochemistry. Its well-defined chemical properties, established synthetic routes, and potent photosensitizing activity make it a compound of significant interest for the development of novel cancer therapies and as a probe for studying oxidative stress in biological systems. This guide provides a foundational understanding of its properties and applications, along with practical protocols to facilitate further research and development.

References

Electrochemical Properties of Palladium (II) Porphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrochemical properties of palladium (II) porphyrins. It is designed to serve as a technical resource, offering detailed experimental protocols, a comparative summary of electrochemical data, and visual representations of key processes to aid in research and development. The unique electronic characteristics of these macrocyclic compounds make them compelling candidates for various applications, including catalysis, sensing, and photodynamic therapy.

Core Electrochemical Behavior

Palladium (II) porphyrins typically exhibit a series of one-electron transfer reactions centered on the porphyrin macrocycle. The central palladium ion generally remains in the +2 oxidation state during the initial redox processes. The electrochemical behavior is characterized by two successive one-electron oxidations to form a π-cation radical and a dication, and two successive one-electron reductions to yield a π-anion radical and a dianion. The potentials at which these redox events occur are sensitive to the nature and position of peripheral substituents on the porphyrin ring, the solvent, and the supporting electrolyte used in the electrochemical measurements.

Quantitative Electrochemical Data

The redox potentials of various palladium (II) porphyrins are summarized in the table below. These values, primarily obtained through cyclic voltammetry, offer a quantitative comparison of the electron-donating or -withdrawing effects of different substituents on the porphyrin macrocycle. All potentials are reported in volts (V) versus the ferrocenium/ferrocene (B1249389) (Fc+/Fc) redox couple, a commonly used internal standard in non-aqueous electrochemistry.

| Compound | First Oxidation (E₁/₂) (V vs Fc+/Fc) | Second Oxidation (E₁/₂) (V vs Fc+/Fc) | First Reduction (E₁/₂) (V vs Fc+/Fc) | Second Reduction (E₁/₂) (V vs Fc+/Fc) | Reference |

| Pd(II) Octaethylporphyrin (PdOEP) | 0.65 | 1.00 | -1.82 | -2.14 | [1] |

| Pd(II) 5-Phenyl-OEP | 0.69 | 1.05 | -1.78 | -2.09 | [1] |

| Pd(II) 5,15-Diphenyl-OEP | 0.72 | 1.09 | -1.73 | -2.04 | [1] |

| Pd(II) 5,10-Diphenyl-OEP | 0.73 | 1.10 | -1.72 | -2.03 | [1] |

| Pd(II) Tetraphenylporphyrin (PdTPP) | 0.76 | 1.14 | -1.68 | -1.98 | [1] |

Experimental Protocols

The following section details a general methodology for the electrochemical analysis of palladium (II) porphyrins using cyclic voltammetry (CV).

Cyclic Voltammetry (CV) Experimental Protocol

Objective: To determine the redox potentials of palladium (II) porphyrins.

Materials and Equipment:

-

Potentiostat/Galvanostat (e.g., Autolab PGSTAT30)

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a platinum wire pseudo-reference

-

Counter (Auxiliary) Electrode: Platinum wire

-

Palladium (II) porphyrin sample

-

Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-aqueous solvent

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)

-

Inert gas (Argon or Nitrogen) for deaeration

-

Ferrocene (for use as an internal standard)

Procedure:

-

Preparation of the Analyte Solution:

-

Dissolve the palladium (II) porphyrin sample in the chosen solvent to a final concentration of approximately 1 mM.

-

Add the supporting electrolyte (e.g., TBAPF₆) to the solution to a final concentration of 0.1 M.

-

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Ensure the reference and counter electrodes are clean.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Deaerate the solution by bubbling with an inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate (typically starting at 100 mV/s). The potential window should be wide enough to observe the expected oxidation and reduction peaks.

-

Initiate the potential sweep and record the resulting voltammogram.

-

Perform multiple scans to ensure the stability and reversibility of the redox processes.

-

-

Internal Standard Calibration:

-

After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution.

-

Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc+/Fc) couple under the same conditions.

-

Use the half-wave potential (E₁/₂) of the Fc+/Fc couple to reference the measured potentials of the palladium (II) porphyrin.

-

Visualizing Electrochemical Processes and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental redox signaling pathway of a palladium (II) porphyrin and a typical experimental workflow for its electrochemical characterization.

Caption: Redox states of a Palladium (II) Porphyrin.

Caption: Workflow for electrochemical analysis.

References

An In-depth Technical Guide on the Interaction of Pd(II)TMPyP Tetrachloride with Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between the palladium(II) complex of meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, hereafter referred to as Pd(II)TMPyP, and key biological macromolecules. This document synthesizes findings on its interactions with DNA, proteins, and other biomolecules, offering insights into its potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pd(II)TMPyP Tetrachloride

Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride is a water-soluble, cationic metalloporphyrin that has garnered significant interest in the fields of medicinal chemistry and drug development. Its planar structure and positive charge facilitate interactions with negatively charged biomolecules, most notably nucleic acids. These interactions are the basis for its potential applications in anticancer therapy, particularly in photodynamic therapy (PDT), and as a stabilizer of non-canonical DNA structures such as G-quadruplexes, which are implicated in cancer cell proliferation. Understanding the molecular basis of these interactions is crucial for the rational design of new and more effective therapeutic strategies.

Interaction with Deoxyribonucleic Acid (DNA)

The primary biological target of Pd(II)TMPyP is DNA. The nature of this interaction is multifaceted and has been extensively studied using various biophysical techniques.

Binding Modes and Affinity

Pd(II)TMPyP primarily interacts with duplex DNA through non-intercalative modes, favoring binding to the external grooves, particularly the minor groove. This interaction is predominantly driven by electrostatic forces between the cationic porphyrin and the anionic phosphate (B84403) backbone of DNA, supplemented by van der Waals forces and hydrogen bonding.

A significant area of research has been the interaction of Pd(II)TMPyP with G-quadruplex DNA, four-stranded structures formed in guanine-rich regions of DNA. These structures are found in telomeres and the promoter regions of several oncogenes, making them attractive targets for anticancer drugs. Pd(II)TMPyP has been shown to be an effective stabilizer of G-quadruplex structures, interacting via π-π stacking with the terminal G-tetrads.

Quantitative Data on DNA Interaction

The following table summarizes the quantitative data available for the interaction of Pd(II)TMPyP and similar palladium porphyrins with various forms of DNA.

| Porphyrin Derivative | DNA Type | Method | Binding Constant (Kb or Ka) (M-1) | Other Parameters | Reference |

| PdTThPor | Calf Thymus DNA | UV-Vis | 104 | ΔG° indicates spontaneous interaction | |

| PtTMPyP4 / PdTMPyP4 | G-quadruplex (Tel22) | UV-Vis, Fluorescence | 106 - 107 | Stoichiometry of 7:1 (Porphyrin:Tel22) for PtTMPyP4 | |

| 3-PdTPyP / 4-PdTPyP | Calf Thymus DNA | Spectroscopic | - | Minor groove binding suggested | |

| Pd(II)TMPyP4 | G-quadruplex | FRET | - | Stabilization Temperature: 30.9 ± 0.4 °C |

DNA Damage

Under irradiation with light of appropriate wavelengths, Pd(II)TMPyP can act as a photosensitizer, generating reactive oxygen species (ROS) that can lead to DNA damage. This forms the basis of its application in photodynamic therapy. The induced DNA lesions can inhibit DNA replication and transcription, ultimately leading to cell death.

Interaction with Proteins

While DNA is the primary target, the interaction of Pd(II)TMPyP with proteins, particularly serum albumins, is crucial for its pharmacokinetics, including distribution and bioavailability.

Binding to Human Serum Albumin (HSA)

Studies on porphyrin interactions with HSA suggest that these molecules can bind to specific sites on the protein. The interaction is typically spontaneous and involves non-covalent forces such as hydrophobic interactions, hydrogen bonds, and van der Waals forces. For some metalloporphyrins, binding is known to occur at site III, located in subdomain IB of HSA. This interaction can influence the porphyrin's stability in the bloodstream and its delivery to target tissues.

Quantitative Data on Protein Interaction

Quantitative data on the interaction of Pd(II)TMPyP with proteins is less abundant in the literature compared to DNA interaction studies.

| Porphyrin Derivative | Protein | Method | Binding Constant (Kb) (M-1) | Quenching Constant (Ksv) (M-1) | Reference |

| Pd(II) complex | BSA | Fluorescence | 6.14 x 103 | - | |

| 4-TPyP | HSA | Fluorescence | - | 104 |

Cytotoxicity and Cellular Effects

The interaction of Pd(II)TMPyP with biomolecules translates into significant biological effects at the cellular level, including cytotoxicity against cancer cells.

Cytotoxicity

Pd(II) porphyrin complexes have demonstrated notable cytotoxicity against various cancer cell lines. The IC50 values are dependent on the specific porphyrin derivative, the cell line, and whether the assay is conducted in the dark or under photo-irradiation.

| Porphyrin Derivative | Cell Line | IC50 (µM) | Conditions | Reference |

| 3-PdTPyP | A375 (melanoma) | 0.43 | Phototoxic | |

| 4-PdTPyP | B16-F10 (melanoma) | 0.51 | Phototoxic | |

| Pd(II) complex | K562 (leukemia) | 11 | - | |

| PS2 (Pd(II)-porphyrin) | MIA PaCa-2 (pancreatic) | 1.3 ± 0.1 J/cm2 | Phototoxic |

Signaling Pathways

The cellular response to Pd(II)TMPyP-induced damage, particularly DNA damage, involves the activation of complex signaling pathways that can lead to cell cycle arrest and apoptosis. While the precise pathways for Pd(II)TMPyP are still under full investigation, the general mechanisms initiated by DNA damage and photodynamic therapy are well-documented.

DNA damage can trigger the activation of the p53 tumor suppressor protein, which in turn can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G2/M phase. This provides the cell with time to repair the DNA damage. If the damage is too severe, p53 can initiate apoptosis through the intrinsic (mitochondrial) pathway.

In the context of photodynamic therapy, the generation of ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Pd(II)TMPyP with biomolecules.

UV-Visible Spectroscopic Titration for DNA Binding

This protocol is used to determine the binding constant (Kb) of Pd(II)TMPyP to DNA.

Materials:

-

Pd(II)TMPyP stock solution (e.g., 1 mM in deionized water)

-

Calf Thymus DNA (CT-DNA) stock solution (e.g., 10 mM in base pairs, in Tris-HCl buffer)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a working solution of Pd(II)TMPyP (e.g., 10 µM) in Tris-HCl buffer.

-

Record the UV-Vis spectrum of the Pd(II)TMPyP solution from 350 to 700 nm. This will serve as the reference spectrum (A0).

-

Perform a titration by making successive additions of the CT-DNA stock solution (e.g., 2 µL aliquots) to the cuvette containing the Pd(II)TMPyP solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.

-

Record the UV-Vis spectrum after each addition.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

Correct the absorbance data for the dilution effect at each titration point.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa-εf) versus [DNA] and determining Kb from the ratio of the slope to the intercept.

Fluorescence Spectroscopy for Protein Binding

This protocol determines the binding and quenching constants of Pd(II)TMPyP to a protein like Human Serum Albumin (HSA) by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

HSA stock solution (e.g., 100 µM in phosphate buffer)

-

Pd(II)TMPyP stock solution (e.g., 1 mM in deionized water)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Prepare a working solution of HSA (e.g., 5 µM) in phosphate buffer.

-

Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 450 nm.

-

Perform a titration by adding small aliquots of the Pd(II)TMPyP stock solution to the HSA solution.

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for the inner filter effect.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Kb) and the number of binding sites (n) can be determined from the double logarithm plot.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon binding of Pd(II)TMPyP.

Materials:

-

Pd(II)TMPyP and DNA solutions as in the UV-Vis protocol.

-

CD spectropolarimeter

-

Quartz CD cuvette (e.g., 1 cm path length)

Procedure:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This provides the baseline spectrum for the B-form DNA.

-

Prepare solutions with a constant concentration of DNA and increasing concentrations of Pd(II)TMPyP.

-

Record the CD spectrum for each solution after a suitable incubation period.

-

Changes in the characteristic positive band around 275 nm and the negative band around 245 nm of B-DNA indicate alterations in base stacking and helicity, respectively, upon porphyrin binding. The appearance of an induced CD signal in the Soret band region of the porphyrin (around 400-450 nm) confirms the binding in a chiral environment.

Agarose (B213101) Gel Electrophoresis for DNA Photocleavage

This assay is used to assess the ability of Pd(II)TMPyP to induce DNA strand breaks upon photo-irradiation.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Pd(II)TMPyP solution

-

Tris-HCl buffer (pH 7.4)

-

Agarose

-

TAE or TBE buffer

-

Loading dye

-

Ethidium bromide or other DNA stain

-

Light source (e.g., visible light lamp)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures containing a fixed amount of plasmid DNA and varying concentrations of Pd(II)TMPyP in Tris-HCl buffer.

-

Prepare control samples: DNA alone, DNA with Pd(II)TMPyP in the dark.

-

Irradiate the experimental samples with visible light for a defined period (e.g., 30 minutes). Keep the dark control samples protected from light.

-

After irradiation, add loading dye to all samples.

-

Prepare an agarose gel (e.g., 1%) in TAE or TBE buffer containing a DNA stain.

-

Load the samples into the wells of the agarose gel.

-

Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under a UV transilluminator.

-

The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single-strand and double-strand breaks, respectively.

Conclusion

This compound exhibits significant interactions with key biomolecules, particularly DNA and serum albumin. Its ability to bind to and stabilize G-quadruplex DNA structures, coupled with its capacity to induce DNA damage upon photo-irradiation, underscores its potential as an anticancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic applications of this and related metalloporphyrins. A deeper understanding of the specific signaling pathways activated by Pd(II)TMPyP will be crucial for optimizing its efficacy and for the development of novel combination therapies. This document serves as a valuable resource for scientists and professionals in the ongoing effort to translate the unique properties of metalloporphyrins into effective clinical solutions.

An In-depth Technical Guide on Early-Stage Research of Pd(II)TMPyP Tetrachloride Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary